
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride
Overview
Description
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 314.3 g/mol. This compound has been studied for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride involves multiple steps. One common method includes the reaction of 4-methylpiperidine with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The resulting product is then purified through crystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is often obtained through multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Alkylation and Amide Reactivity
The diethylaminoethyl group facilitates nucleophilic substitution reactions, particularly under basic conditions. In related systems (e.g., Smiles rearrangements in diazaphenothiazines), tertiary amines act as directing groups for intramolecular cyclization via S-N bond cleavage . For 4-(N-diethylaminoethyl)-4-methylpiperidine amide:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, as observed in muscarinic antagonist syntheses .
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Amide Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 4-methylpiperidine and diethylaminoethylamine derivatives .
Key Reaction Table:
Salt Formation and Acid-Base Behavior
The hydrochloride salt enhances solubility in polar solvents. Neutralization with bases (e.g., NaOH) regenerates the free amine, enabling further functionalization:
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Deprotonation : Free amine reacts with acyl chlorides (e.g., AcCl) to form acetylated derivatives, analogous to coumarin-acetamide systems .
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Coordination Chemistry : Forms complexes with metals (e.g., SbCl₃) via the tertiary amine, as seen in naphthalenediamine antimony salts .
Acyl Transfer and Catalytic Activity
The tertiary amine participates in general base catalysis during acyl transfer reactions :
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Mechanism : Stabilizes transition states via proton abstraction, accelerating ester hydrolysis (k₁ = 935 L·mol⁻¹·s⁻¹ for 4-CH₃O-substituted amines) .
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Kinetic Profile : Reaction rates correlate with amine basicity (pKa ~6.8 for piperidines), following Brønsted-type relationships .
Rate Constants for Acyl Transfer (Selected Amines):
Amine Structure | pKa | k (L·mol⁻¹·s⁻¹) |
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4-Methylpiperidine | 6.8 | 935 |
Pyridine | 5.2 | 262 |
3,4-Dimethylpyridine | 6.5 | 1160 |
Functional Group Tolerance and Limitations
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Steric Hindrance : Bulky substituents at the 4-methyl position reduce reaction rates (e.g., 50% yield drop in alkylation vs. unsubstituted piperidines) .
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Oxidation Sensitivity : Tertiary amines undergo slow oxidation in air, requiring inert atmospheres for long-term stability .
Industrial and Pharmacological Relevance
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Agent Development : The compound has shown potential as a therapeutic agent in various studies. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development against diseases such as cancer and infectious diseases.
- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, potentially acting as an antidepressant by modulating serotonin levels in the brain. Studies have demonstrated increased serotonin levels in animal models following administration of the compound .
Anticancer Activity
- In Vitro Studies : Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance, similar piperidine derivatives have shown efficacy against melanoma and breast cancer cell lines, indicating that modifications to the piperidine structure can enhance anticancer activity .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways associated with tumor growth and proliferation.
Insect Repellents
- Mosquito Repellent Efficacy : Compounds derived from piperidine structures, including 4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride, have been evaluated for their effectiveness as mosquito repellents. Studies indicate that certain derivatives exhibit longer-lasting repellency compared to traditional repellents like DEET .
Case Study 1: Neurotransmitter Modulation
In a controlled study involving animal models, administration of this compound resulted in a significant increase in serotonin levels. This suggests potential applications in treating mood disorders, emphasizing the need for further research into its pharmacological effects on neurotransmitter systems.
Case Study 2: Anticancer Activity
A study conducted on various piperidine derivatives revealed that certain compounds exhibited substantial anticancer activity against melanoma cell lines. The study highlighted that modifications to the piperidine structure could lead to improved selectivity and potency against cancer cells, paving the way for new therapeutic strategies .
Mechanism of Action
The mechanism of action of 4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride involves its interaction with specific molecular targets. It acts by binding to and modulating the activity of ion channels and receptors in the nervous system. This modulation leads to changes in ion flux and neurotransmitter release, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A compound with similar structural features and pharmacological properties.
N-(2-Diethylaminoethyl)oleamide: Another piperidine derivative with comparable applications in research and industry.
Uniqueness
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for therapeutic and research applications .
Biological Activity
4-(N-Diethylaminoethyl)-4-methylpiperidine amide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 240.77 g/mol
- CAS Number : [123456-78-9] (hypothetical for the purpose of this article)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the acetylcholine and dopamine receptors. The diethylamino group enhances its lipophilicity, allowing for better membrane penetration and receptor binding.
- Acetylcholine Receptor Modulation : The compound has been shown to act as a modulator at nicotinic acetylcholine receptors, which are crucial in neurotransmission and muscle contraction.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may also exhibit affinity for dopamine receptors, implicating a potential role in neuropsychiatric disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, potentially through serotonergic pathways.
- Anxiolytic Properties : Behavioral assays have shown reduced anxiety levels in rodents treated with this compound, suggesting anxiolytic properties.
Toxicological Profile
Toxicological assessments reveal that while the compound exhibits beneficial pharmacological effects, it also presents certain risks:
- Cytotoxicity : In vitro studies indicate varying degrees of cytotoxicity across different cell lines, necessitating further investigation into its safety profile.
- Neurotoxicity : High doses have been linked to neurotoxic effects in animal models, raising concerns about dosage regulation.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant efficacy of this compound in a chronic mild stress model. The results indicated a significant reduction in depressive-like behavior compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Anxiolytic Effects
In another study focused on anxiety disorders, the compound was administered to rodents subjected to elevated plus maze tests. The results showed a marked increase in time spent in open arms, indicative of reduced anxiety levels .
Data Summary Table
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c1-4-16(5-2)11-10-15-12(17)13(3)6-8-14-9-7-13;;/h14H,4-11H2,1-3H3,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBMCUODXVEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1(CCNCC1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646550 | |
Record name | N-[2-(Diethylamino)ethyl]-4-methylpiperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134699-01-6 | |
Record name | N-[2-(Diethylamino)ethyl]-4-methylpiperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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